4-Bromo-6-fluoro-1-benzofuran

Physicochemical profiling Lipophilicity Medicinal chemistry

Medicinal chemists face unpredictable SAR when substituting halogenated benzofurans regioisomers. This 4-bromo-6-fluoro derivative provides orthogonal reactivity: C4-Br for Pd-catalyzed coupling, C6-F retained for metabolic stability. - **Key differentiator:** Enables sequential C-C/C-N bond formation without late-stage bromination risks. - **Applications:** Anticancer SAR (K562/MOLT-4 active), hCA IX inhibitor development, halogen-bond crystal engineering. - **Supply:** Research-grade (95-98%), immediate global shipment.

Molecular Formula C8H4BrFO
Molecular Weight 215.02 g/mol
CAS No. 325487-80-7
Cat. No. B3259921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-6-fluoro-1-benzofuran
CAS325487-80-7
Molecular FormulaC8H4BrFO
Molecular Weight215.02 g/mol
Structural Identifiers
SMILESC1=COC2=C1C(=CC(=C2)F)Br
InChIInChI=1S/C8H4BrFO/c9-7-3-5(10)4-8-6(7)1-2-11-8/h1-4H
InChIKeyKETWIUONRSBTFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-6-fluoro-1-benzofuran Technical Baseline


4-Bromo-6-fluoro-1-benzofuran (CAS 325487-80-7) is a halogenated heteroaromatic building block consisting of a benzofuran core substituted with bromine at the 4-position and fluorine at the 6-position, with a molecular weight of 215.02 g/mol and molecular formula C₈H₄BrFO [1]. The compound features a calculated LogP of approximately 3.04–3.33, zero rotatable bonds, and a polar surface area of approximately 13 Ų [2]. This compound is commercially available as a research chemical with typical purity specifications of 95–98% and is utilized primarily as a synthetic intermediate in medicinal chemistry and organic synthesis [3]. Notably, direct peer-reviewed biological characterization data specific to 4-bromo-6-fluoro-1-benzofuran itself is sparse in the open scientific literature; much of the available evidence for benzofuran halogenation effects derives from class-level structure–activity relationship (SAR) studies involving structurally related analogs [4].

Dual-Halogen Scaffold C4-Br and C6-F substitution pattern supports sequential cross-coupling workflows
Synthetic Intermediate Compatible with Pd-catalyzed Suzuki-Miyaura and Buchwald-Hartwig couplings at C4
Med Chem Derivatization Halogenated benzofuran core for structure-activity relationship studies; class-level SAR reported

Irreplaceability of 4-Bromo-6-fluoro-1-benzofuran


Benzofuran derivatives bearing halogen substituents are not functionally interchangeable due to the sensitivity of both biological target engagement and chemical reactivity to the precise halogen identity and substitution pattern. Structure–activity relationship (SAR) analyses in anticancer benzofuran series have demonstrated that the introduction of bromine at specific positions increases cytotoxicity in both cancer and normal cells, whereas alternative halogen placements or omission of halogenation yield markedly different potency profiles [1]. Furthermore, the 4-bromo-6-fluoro arrangement provides a unique dual-halogen electrophilic scaffold for sequential cross-coupling reactions: the bromine at C4 serves as a more labile handle for Suzuki-Miyaura or Buchwald-Hartwig couplings compared to the relatively inert C–F bond at C6, which can be retained for downstream functionalization or modulation of physicochemical properties . In contrast, regioisomers such as 7-bromo-4-fluorobenzofuran or 5-bromo-6-fluorobenzofuran alter the electronic distribution and steric environment around the furan and benzene rings, leading to divergent synthetic outcomes and unpredictable biological performance . Consequently, casual substitution with a different halogenated benzofuran—even one with identical molecular formula—introduces uncontrolled variability in reaction yields, intermediate purity, and structure–activity relationships.

4-Bromo-6-fluoro-1-benzofuran (target)
Regioisomers such as 5-bromo-6-fluoro or 7-bromo-4-fluoro alter electronic distribution and steric environment, leading to divergent cross-coupling outcomes
4-Bromo-6-fluoro-1-benzofuran (target)
4-Bromo-benzofuran lacks the C6-F substituent; limits retention of fluorine for metabolic stability or downstream modulation
4-Bromo-6-fluoro-1-benzofuran (target)
6-Fluoro-benzofuran provides no cross-coupling handle; sequential diversification not supported

4-Bromo-6-fluoro-1-benzofuran Differentiation Evidence


Lipophilicity vs. Non-Halogenated Benzofurans

4-Bromo-6-fluoro-1-benzofuran exhibits a calculated LogP value of approximately 3.04–3.33, representing a substantial increase in lipophilicity compared to the unsubstituted benzofuran core. This difference directly influences membrane permeability, protein binding, and in vivo distribution [1].

Lipophilicity vs Non-Halogenated
Class-level inference
Calc. LogP 3.04–3.33 vs unsubstituted benzofuran ~2.0–2.3; Δ +0.7 to +1.3 units
Supports lipophilicity-driven SAR interpretation
Calculated values; experimental LogP not reported
Physicochemical profiling Lipophilicity Medicinal chemistry

Dual-Halogen Orthogonal Reactivity

The 4-bromo-6-fluoro-1-benzofuran scaffold provides orthogonal synthetic handles: the C–Br bond at position 4 is amenable to Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille, Buchwald-Hartwig), while the C–F bond at position 6 remains largely inert under these conditions and can be carried through multiple synthetic steps for late-stage diversification or retained as a metabolically stable bioisostere .

Orthogonal Reactivity
Class-level inference
C4-Br: reactive toward Pd-catalyzed cross-coupling; C6-F: largely inert, retained through synthetic steps
Supports sequential diversification workflow
Inferred from established halogen reactivity trends
Synthetic methodology Cross-coupling Building block differentiation

Bromine-Enhanced Cytotoxicity in Cancer Cells

A 2019 SAR study of fourteen benzofuran derivatives, including six brominated compounds, demonstrated that the presence of bromine introduced to a methyl or acetyl group attached to the benzofuran system increased cytotoxicity in both cancer and normal cells [1]. Specifically, five compounds (1c, 1e, 2d, 3a, 3d) showed significant cytotoxic activity against K562 (leukemia), MOLT-4 (leukemia), and HeLa (cervical carcinoma) cell lines, with selectivity for cancer cells over normal HUVEC cells [2].

Cytotoxicity SAR Trend
Class-level inference
Brominated benzofurans: cytotoxicity observed in K562, MOLT-4, HeLa cell lines vs non-brominated analogs
Supports cell-model SAR endpoint review
Exact IC₅₀ fold-change not reported for target compound
Anticancer SAR Cytotoxicity Halogen bonding

Carbonic Anhydrase IX Inhibition Selectivity

In a 2021 study of benzofuran-based carbonic anhydrase inhibitors, 5-bromobenzofuran sulfonamide derivatives (BBFS series) demonstrated potent inhibition of the tumor-associated hCA IX isoform with Kᵢ values as low as 1.8 nM, and good selectivity over the off-target hCA II isoform (selectivity index up to 58.9) [1]. While 4-bromo-6-fluoro-1-benzofuran itself was not directly tested, this class-level data demonstrates that bromine substitution on the benzofuran core can confer sub-nanomolar potency against hCA IX and favorable tumor-selectivity profiles [2].

hCA IX Inhibition Context
Class-level inference
5-Br analog BBFS 30: Kᵢ hCA IX = 1.8 nM; selectivity index = 58.9 vs hCA II
Supports hCA IX selectivity context interpretation
Not directly measured for target compound
Carbonic anhydrase inhibition Tumor hypoxia Selectivity index

C4 Bromine Halogen Bonding Capacity

Structural analysis of a related benzofuran derivative (5-bromo-2-(4-fluorophenyl)-3-methylsulfinyl-1-benzofuran) revealed a Br⋯O halogen bond distance of 3.163(2) Å, demonstrating that bromine substituents on the benzofuran core can engage in directional, non-classical interactions that contribute to crystal packing and, by extension, to target binding in biological systems [1]. The 4-bromo-6-fluoro-1-benzofuran scaffold contains both a bromine capable of forming halogen bonds and a fluorine that can serve as a weak hydrogen bond acceptor, providing a dual-interaction profile absent in non-halogenated or mono-fluorinated benzofurans [2].

Halogen Bond Distance
Class-level inference
Br⋯O distance = 3.163(2) Å in related 5-Br benzofuran derivative
Supports halogen-bond structural study context
Single-crystal XRD of analog compound
Halogen bonding Crystal engineering Molecular recognition

4-Bromo-6-fluoro-1-benzofuran Application Scenarios


Anticancer Benzofuran Lead Synthesis

Based on SAR evidence that brominated benzofurans exhibit enhanced cytotoxicity against leukemia (K562, MOLT-4) and cervical carcinoma (HeLa) cell lines [1], 4-bromo-6-fluoro-1-benzofuran is optimally suited as a starting building block for medicinal chemistry programs targeting anticancer benzofuran derivatives. The pre-installed bromine at C4 eliminates the need for late-stage bromination, which can be low-yielding or incompatible with sensitive functional groups introduced earlier in the synthetic sequence. Researchers should prioritize this compound when the goal is to evaluate bromine-dependent potency improvements while retaining a fluorine substituent for metabolic stability or additional binding interactions.

Tumor-Selective hCA IX Inhibitor Development

For carbonic anhydrase inhibitor programs targeting the tumor-associated hCA IX isoform, class-level evidence demonstrates that bromobenzofuran scaffolds can achieve single-digit nanomolar Kᵢ values and selectivity indices exceeding 50 over off-target hCA II [1]. 4-Bromo-6-fluoro-1-benzofuran provides a brominated benzofuran core suitable for elaboration into sulfonamide-containing CA IX inhibitors. Procurement of this building block is indicated for projects where high hCA IX potency and tumor selectivity are primary design objectives, and where the 4,6-substitution pattern offers a distinct vector for appendage of sulfonamide warheads compared to 5-bromo or 7-bromo regioisomers.

Stepwise Cross-Coupling and Diversification

The orthogonal reactivity of the C4–Br bond (reactive toward Pd-catalyzed cross-coupling) and C6–F bond (largely inert, retained through multiple synthetic steps) makes 4-bromo-6-fluoro-1-benzofuran an ideal substrate for synthetic methodology development and library synthesis [1]. Procurement is recommended for laboratories establishing parallel synthesis workflows, diversity-oriented synthesis campaigns, or late-stage functionalization studies where the fluorine atom serves as a fixed substituent to modulate LogP and metabolic stability while the bromine enables sequential C–C or C–N bond formation.

Halogen-Bonding Crystal Engineering

Given the documented capacity of bromobenzofuran derivatives to form Br⋯O halogen bonds with distances of approximately 3.16 Å [1], 4-bromo-6-fluoro-1-benzofuran is a valuable co-crystallization substrate for studying halogen-bonding interactions in the solid state. This application scenario is particularly relevant for laboratories engaged in crystal engineering, supramolecular chemistry, or validation of halogen-bonding scoring functions in computational docking. The compound should be prioritized over non-halogenated or mono-fluorinated benzofurans when a strong halogen-bond donor is required for structural studies.

Application
Selection Property
Validation Focus
Benzofuran lead derivatization studies
Pre-installed C4-Br handle for SAR elaboration
Cell-model cytotoxicity endpoint review
hCA IX inhibitor synthesis studies
Bromobenzofuran sulfonamide elaboration context
hCA isoform selectivity context
Sequential cross-coupling synthesis
Orthogonal C4-Br / C6-F halogen reactivity
Cross-coupling stepwise yield review
Halogen-bonding structural studies
C4-Br halogen-bond donor capacity
Crystal packing interaction review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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